molecular formula C25H20BrN3O3 B11299707 N-benzyl-1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-benzyl-1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11299707
M. Wt: 490.3 g/mol
InChI Key: DBKGVZPPZXJSBY-UHFFFAOYSA-N
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Description

N-BENZYL-1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a carbamoylmethyl group attached to a dihydroquinoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C25H20BrN3O3

Molecular Weight

490.3 g/mol

IUPAC Name

N-benzyl-1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C25H20BrN3O3/c26-18-9-6-10-19(13-18)28-23(30)16-29-22-12-5-4-11-20(22)21(14-24(29)31)25(32)27-15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,27,32)(H,28,30)

InChI Key

DBKGVZPPZXJSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the quinoline core in the presence of a palladium catalyst.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoline core.

    Formation of the Carbamoylmethyl Group: The carbamoylmethyl group can be introduced through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and quinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl and nitro groups, leading to the formation of corresponding alcohols and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

N-BENZYL-1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-BENZYL-1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE
  • N-BENZYL-1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Uniqueness

N-BENZYL-1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and enhancing its potency in certain applications.

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